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For Immediate Release

[City, State] — [Date] — New preclinical data highlights the significant activity of zotizalkib (TPX-
0131), a next-generation anaplastic lymphoma kinase (ALK) inhibitor, against a wide range of
novel and acquired resistance mutations in non-small cell lung cancer (NSCLC). These findings
position zotizalkib as a promising therapeutic option for patients who have developed
resistance to earlier-generation ALK inhibitors.

Zotizalkib, a compact macrocyclic tyrosine kinase inhibitor (TKI), has been specifically
designed to overcome the challenges of treatment resistance in ALK-positive NSCLC.[1]
Resistance often emerges due to secondary mutations within the ALK kinase domain,
rendering existing therapies ineffective. The data presented here provides a comparative
analysis of zotizalkib's potency against various ALK mutations alongside other ALK inhibitors.

Comparative Efficacy Against Wild-Type and
Mutated ALK

Zotizalkib has demonstrated potent inhibitory activity against both wild-type ALK and a
comprehensive panel of clinically relevant ALK resistance mutations.[2] Notably, it retains sub-
nanomolar potency against the G1202R solvent front mutation, a common mechanism of
resistance to second-generation ALK inhibitors, and various compound mutations that confer
resistance to the third-generation inhibitor, lorlatinib.[3][4]
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Inhibitor ALK WTIC50 (nM)  G1202R IC50 (nM)  L1196M IC50 (nM)

Zotizalkib (TPX-0131)  1.4[2] 0.3[2] 0.3[2]

Neladalkib (NVL-655)

Gilteritinib (ASP2215)

Lorlatinib

Further data on comparator inhibitors is being compiled.

Activity Against Novel and Compound ALK
Mutations

Recent studies have identified novel ALK mutations, such as C1237Y and L1196P, which
appear to confer broad resistance to currently available TKIls, including investigational drugs
like zotizalkib and repotrectinib.[5] Molecular modeling suggests that these mutations may
alter the ATP-binding pocket, hindering drug interaction.[5] However, zotizalkib has shown
efficacy against a range of other challenging mutations.
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ALK Mutation Zotizalkib 1C50 (nM) Notes
C1156Y <1 -
F1174L <1 -
L1198F 1-2 -
11171N 2-7 Less active
D1203N 2-7 Less active
o Compound mutation resistant
L1196M/G1202R Potent Inhibition .
to Lorlatinib[3]
o Compound mutation resistant
L1198F/G1202R Potent Inhibition o
to Lorlatinib[3]
) Novel mutation conferring
C1237Y Resistant )
broad TKI resistance[5]
) Novel mutation conferring
L1196P Resistant

broad TKI resistance[5]

Experimental Protocols

The validation of zotizalkib's activity was conducted using established preclinical models and

assays.

Cell-Based Proliferation Assays:

e Cell Line: Ba/F3 cells, a murine pro-B cell line, were engineered to express various EML4-

ALK fusion proteins, including wild-type and mutated forms.

+ Methodology: Cells were cultured in the presence of escalating concentrations of ALK

inhibitors. Cell viability was assessed after a defined incubation period (e.g., 72 hours) using

a standard colorimetric assay (e.g., MTS or MTT) to determine the half-maximal inhibitory

concentration (IC50).[6][7]

Immunoblotting:
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» Purpose: To evaluate the effect of inhibitors on ALK phosphorylation, a key indicator of
kinase activity.

» Methodology: Engineered Ba/F3 cells were treated with various concentrations of ALK
inhibitors for a short duration (e.g., 2-4 hours). Cell lysates were then subjected to sodium
dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a
membrane. The membrane was probed with antibodies specific for phosphorylated ALK (p-
ALK) and total ALK to assess the degree of inhibition.[6][7]

In Vivo Xenograft Models:

e Model: Immunocompromised mice were implanted with tumor cells expressing specific ALK
mutations.

o Methodology: Once tumors were established, mice were treated with zotizalkib or a vehicle
control via oral administration. Tumor growth was monitored over time to assess the anti-
tumor activity of the compound. For example, in one study, zotizalkib treatment at 2, 5, and
10 mg/kg resulted in dose-dependent tumor growth inhibition of 64%, 120%, and 200%
(complete regression), respectively.[2]

Visualizing the Scientific Framework

To better understand the context of zotizalkib's mechanism and the experimental approach to
its validation, the following diagrams are provided.
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Caption: Simplified ALK signaling pathway in NSCLC and the inhibitory action of Zotizalkib.
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Caption: General experimental workflow for validating the activity of ALK inhibitors.

Conclusion
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The available preclinical data strongly suggest that zotizalkib is a highly potent ALK inhibitor
with a broad spectrum of activity against known and emerging resistance mutations. Its ability
to overcome resistance mechanisms that limit the efficacy of earlier-generation TKIs, including
lorlatinib, underscores its potential as a valuable addition to the therapeutic armamentarium for
ALK-positive NSCLC. Further clinical investigation is warranted to confirm these promising
preclinical findings in patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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